

# Vicriviroc Malate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Vicriviroc Malate |           |
| Cat. No.:            | B1683829          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection. [2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of **Vicriviroc Malate**, summarizing key data and experimental methodologies from various clinical and preclinical studies.

#### **Mechanism of Action**

Vicriviroc functions by binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5 interaction is the pivotal mechanism that inhibits viral entry.[2]





Click to download full resolution via product page

Vicriviroc's allosteric antagonism of the CCR5 receptor.

#### **Pharmacokinetics**

Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6]

#### **Absorption and Distribution**

Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption rate constant (Ka) was 0.31 hr<sup>-1</sup>, the central volume of distribution was 41.3 L, and the peripheral volume of distribution was 662 L.[8]

#### **Metabolism and Excretion**

Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for oncedaily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels. [9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33 hours.[4]



#### **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters of Vicriviroc from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

| Dose         | Cmax (ng/mL) | AUC<br>(ng*hr/mL) | T1/2 (hours) | Reference |
|--------------|--------------|-------------------|--------------|-----------|
| 10 mg b.i.d. | -            | -                 | 28-33        | [4]       |
| 25 mg b.i.d. | -            | -                 | 28-33        | [4]       |
| 50 mg b.i.d. | -            | -                 | 28-33        | [4]       |

Table 2: Population Pharmacokinetic Parameters[8]

| Parameter                                | Value | Unit             |
|------------------------------------------|-------|------------------|
| Absorption Rate Constant (Ka)            | 0.31  | hr <sup>−1</sup> |
| Clearance (CL/F)                         | 3.5   | L/h              |
| Inter-compartmental Clearance (Q/F)      | 29.5  | L/h              |
| Central Volume of Distribution (Vc/F)    | 41.3  | L                |
| Peripheral Volume of Distribution (Vp/F) | 662   | L                |

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics[9]

| Vicriviroc Regimen           | Cmax Increase | AUC Increase |
|------------------------------|---------------|--------------|
| With Ritonavir alone         | 278%          | 582%         |
| With Efavirenz and Ritonavir | 196%          | 384%         |



### **Pharmacodynamics**

The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry. This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in clinical trials.

#### In Vitro Antiviral Activity

Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

| Parameter                                          | Value         | Cell Type/Assay             | Reference |
|----------------------------------------------------|---------------|-----------------------------|-----------|
| IC50                                               | 0.91 nM       | CCR5 binding                | [11]      |
| EC50 Range                                         | 0.04 - 2.3 nM | PBMC infection assay        | [7]       |
| EC90 Range                                         | 0.45 - 18 nM  | PBMC infection assay        | [7]       |
| IC50 (RANTES-<br>induced Ca <sup>2+</sup> release) | 16 nM         | U-87-CCR5 cells             | [11]      |
| IC50 (RANTES-<br>induced GTPyS<br>binding)         | 4.2 nM        | HTS-hCCR5 cell<br>membranes | [11]      |

#### In Vivo Virologic Response

Clinical studies have established a clear relationship between Vicriviroc plasma concentrations and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients (ACTG 5211)[12][13]



| PK Parameter | Breakpoint      | Mean HIV-1 RNA Decrease<br>at Week 2 |
|--------------|-----------------|--------------------------------------|
| Cmin         | > 54 ng/mL      | 1.35 log10 copies/mL                 |
| Cmin         | < 54 ng/mL      | 0.76 log10 copies/mL                 |
| AUC          | > 1460 ng*hr/mL | -                                    |

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin below this threshold.[12][13]

# **Experimental Protocols Quantification of Vicriviroc in Plasma**

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical range of this assay is 0.5 to 1000 ng/mL.[8]





Click to download full resolution via product page

Workflow for Vicriviroc plasma concentration analysis.

#### **Antiviral Activity Assays**

PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated. [7]



PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse transcriptase and protease genes from treatment-experienced patients. These pseudoviruses are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of infection is determined by measuring luciferase activity in the target cells.[7]

#### **CCR5 Functional Assays**

The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several functional assays:

- Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1α.[7][14]
- Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a
  chemokine agonist triggers an increase in intracellular calcium. This assay measures the
  ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7]
   [14]
- GTPyS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5 receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition of a radiolabeled GTP analog ([35S]GTPyS) and a CCR5 ligand. The antagonist activity is determined by the reduction in [35S]GTPyS binding.[7][14]

#### **Drug Interactions**

As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with drugs that inhibit or induce this enzyme.[2][15]

- CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or careful monitoring.[9][15]
- CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a substantial reduction in Vicriviroc plasma concentrations, potentially compromising its efficacy.[9]



 Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir disoproxil fumarate.[15]

#### Resistance

The development of resistance to Vicriviroc has been observed in some patients.[16][17] Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown enhanced replication in the presence of Vicriviroc.[16]

#### Conclusion

Vicriviroc Malate is a CCR5 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, provides a unique therapeutic target. While its development for treatment-experienced patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship between plasma concentrations and antiviral response underscores the importance of pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vicriviroc Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) PMC [pmc.ncbi.nlm.nih.gov]
- 9. hivclinic.ca [hivclinic.ca]
- 10. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic interaction of vicriviroc with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo emergence of vicriviroc resistance in a human immunodeficiency virus type 1 subtype C-infected subject PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Vicriviroc Malate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-of-vicriviroc-malate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com